molecular formula C20H22N2O4 B2982176 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 921842-94-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2982176
CAS RN: 921842-94-6
M. Wt: 354.406
InChI Key: QTECRXZCZDYDHT-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Claisen—Eschenmoser Reaction : A study explored the reaction of N,N-Dimethylacetamide dimethyl acetal with substituted benzofurans and indoles, leading to various N,N-dimethylacetamide derivatives. This type of reaction showcases the synthetic versatility in creating complex molecules that could be structurally related to the compound of interest, potentially offering pathways for synthesizing or modifying it for scientific research applications (Mukhanova et al., 2007).

  • Antiallergic Activity : Research into dibenz[b,e]oxepin derivatives, structurally similar to the compound , has shown significant antiallergic properties. This suggests potential research applications in studying allergic responses or developing antiallergic agents (Ohshima et al., 1992).

  • Quantum Chemical Studies : Synthesis of new coumarins complemented by quantum chemical studies provided insights into the molecular orbitals and spatial characteristics of these compounds. Such studies could be relevant for understanding the electronic properties and reactivity of the compound , guiding its applications in material science or drug development (Al-Amiery et al., 2016).

Potential Applications in Pharmacology

  • Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Novel 1,4-benzodiazepine-2-ones have shown promising antidepressant and analgesic effects in preclinical studies. Research into similar compounds could explore their potential as therapeutic agents for mental health and pain management (Singh et al., 2010).

  • Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl) compounds have demonstrated significant anti-inflammatory activity. This indicates potential research applications in the development of new anti-inflammatory drugs or the study of inflammation mechanisms (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-5-4-6-15(9-13)25-11-18(23)21-14-7-8-17-16(10-14)22-19(24)20(2,3)12-26-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECRXZCZDYDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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